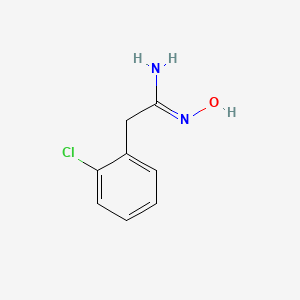

(1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide

Description

Overview of N'-Hydroxyethanimidamides and Their Significance in Organic Synthesis and Medicinal Chemistry

N'-Hydroxyethanimidamides, also known as acetamidoximes, are a class of organic compounds featuring an oxime group and an amino group attached to the same carbon atom. This unique fused functionality makes them versatile building blocks in organic synthesis. They serve as important intermediates in the creation of various nitrogen-containing heterocyclic compounds, such as oxadiazoles, which are significant scaffolds in drug discovery. biointerfaceresearch.com The reactivity of the amidoxime (B1450833) group allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.

In medicinal chemistry, the N'-hydroxyethanimidamide moiety is recognized for its potential to interact with biological targets. Compounds containing this functional group are often investigated as enzyme inhibitors. nih.gov For instance, a related compound, 2-(4-chlorophenyl)-N'-hydroxyethanimidamide, has been designed and tested for its inhibitory potential against carbonic anhydrase, an enzyme implicated in various physiological processes. biointerfaceresearch.com The N-oxide functionality, present in these structures, can also be leveraged to modify physicochemical properties. It is known to increase polarity and the capacity for hydrogen bonding, which can enhance aqueous solubility and modulate membrane permeability of drug candidates. semanticscholar.org Furthermore, N-oxide groups can be found in prodrugs, where they are enzymatically reduced in the body to release the active therapeutic agent. semanticscholar.org

Rationale for Investigating the 2-Chlorophenyl Moiety in Hydroxyethanimidamide Structures

The incorporation of a 2-chlorophenyl moiety into a parent structure like a hydroxyethanimidamide is a deliberate strategy in medicinal chemistry, rooted in established structure-activity relationship (SAR) principles. Chlorine is one of the most frequently utilized halogens in approved pharmaceuticals, valued for its ability to modulate a molecule's biological and physical properties. nih.gov

The 2-chloro substitution, specifically, can influence a compound's activity in several ways:

Steric Effects : The chlorine atom at the ortho (2-position) of the phenyl ring introduces steric bulk. This can force the molecule to adopt a specific conformation or enable it to more tightly occupy a binding pocket within a target protein, thereby increasing the strength of van der Waals interactions. nih.gov

Electronic Effects : As an electron-withdrawing group, chlorine alters the electronic distribution of the aromatic ring. This modification can influence the molecule's reactivity and its ability to participate in key interactions, such as hydrogen bonding or pi-stacking, with a biological target. acs.org

Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and may improve its binding affinity for hydrophobic pockets in proteins. acs.org In one study, replacing a phenyl group with a chlorophenyl group led to a four-fold increase in the activity of a kinase inhibitor, an effect attributed to enhanced binding through van der Waals forces. acs.org

Structure-activity relationship studies of various compound classes have demonstrated that substitutions at the 2-position of a phenyl ring can be critical for achieving high affinity and potency. nih.gov Therefore, attaching a 2-chlorophenyl group to the hydroxyethanimidamide scaffold is a rational approach to potentially enhance its biological efficacy.

| Property Influenced | Effect of 2-Chloro Substitution | Reference |

|---|---|---|

| Binding Affinity | Can increase affinity through enhanced van der Waals interactions and tighter packing in binding sites. | nih.govacs.org |

| Lipophilicity | Increases lipophilicity, which can affect membrane permeability and hydrophobic interactions. | acs.org |

| Conformation | Introduces steric bulk that may restrict rotation and lock the molecule into a more bioactive conformation. | nih.gov |

| Electronic Profile | Acts as an electron-withdrawing group, altering the charge distribution of the aromatic ring. | acs.org |

Scope and Research Objectives for Comprehensive Analysis of (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide

A comprehensive analysis of this compound is guided by a set of clear research objectives aimed at fully characterizing its chemical nature and exploring its potential utility. The primary goals of such an investigation would encompass its chemical synthesis, full structural elucidation, and an initial exploration of its biological activity profile.

The key research objectives would include:

Chemical Synthesis and Purification : To develop an efficient and reproducible synthetic pathway for the compound. A plausible route, based on methods for similar amidoximes, would involve the reaction of 2-(2-chlorophenyl)acetonitrile with hydroxylamine (B1172632). biointerfaceresearch.comvulcanchem.com The subsequent objective would be to purify the product to a high degree suitable for analytical and biological testing.

Structural Characterization : To confirm the molecular structure and stereochemistry of the synthesized compound using a suite of analytical techniques. This would involve spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the connectivity and functional groups.

Physicochemical Profiling : To determine key physical and chemical properties of the molecule, such as its solubility, stability, and lipophilicity (LogP). These parameters are crucial for understanding its potential behavior in biological systems and for guiding further formulation or development efforts.

Biological Screening and Mechanism of Action Studies : To conduct in vitro assays to screen for potential biological activity against a panel of relevant targets, such as enzymes or receptors. Based on the known activities of related amidoximes and chlorophenyl-containing compounds, initial screens could focus on targets like carbonic anhydrase or various kinases. biointerfaceresearch.comacs.org

Structure-Activity Relationship (SAR) Elucidation : To synthesize and test a series of analogues to understand the contribution of the 2-chlorophenyl group and the N'-hydroxyethanimidamide core to any observed activity. This would involve comparing the target compound to analogues lacking the chlorine atom, or with the chlorine at a different position (e.g., meta or para), to establish a clear SAR.

By systematically addressing these objectives, researchers can build a comprehensive profile of this compound, clarifying its chemical properties and establishing a foundation for any future exploration in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLAWFHUYIZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/O)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 1z 2 2 Chlorophenyl N Hydroxyethanimidamide

Strategic Approaches to the Synthesis of N'-Hydroxyethanimidamide Scaffolds

The N'-hydroxyethanimidamide group, a type of amidoxime (B1450833), is a crucial pharmacophore whose synthesis has been the subject of extensive research. The approaches to its formation range from well-established classical methods to more contemporary techniques that offer improved yields and selectivity.

The most conventional and widely utilized method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govresearchgate.net This reaction is typically performed using hydroxylamine hydrochloride with a base or an aqueous solution of hydroxylamine. nih.gov The process is valued for its operational simplicity and the ready availability of starting materials. Recent advancements have introduced solvent-free conditions under ultrasonic irradiation, which can accelerate the reaction and lead to high yields. nih.gov

A notable alternative pathway involves the conversion of aromatic nitriles, particularly those with electron-withdrawing substituents, into thioamides, which are then treated with hydroxylamine to yield the pure amidoxime, avoiding the formation of amide byproducts that can occur with direct hydroxylamine treatment. rsc.org

Contemporary strategies have expanded the synthetic toolkit. One such method is the organolithium and magnesium-mediated conversion of nitroalkanes into amidoximes. This one-step process provides a convenient route to substituted amidoximes from different starting materials. researchgate.net

Table 1: Comparison of Amidoxime Synthesis Routes

| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|---|---|

| Classical Route | Nitrile, Hydroxylamine | Hydroxylamine hydrochloride, Base (e.g., NaHCO₃, Et₃N) | Methanol or Ethanol, Reflux | Simple, widely applicable, readily available reagents nih.govsemanticscholar.org | Formation of amide byproducts, especially with electron-withdrawing groups rsc.org |

| Ultrasonic Irradiation | Nitrile, Hydroxylamine | Hydroxylamine | Solvent-free | Short reaction times, high yields, green chemistry approach nih.gov | Specialized equipment required |

| From Thioamides | Thioamide, Hydroxylamine | Hydroxylamine | Varies | High purity of amidoxime product, avoids amide formation rsc.org | Requires prior synthesis of thioamide from nitrile |

| From Nitroalkanes | Nitroalkane, Amine | n-Butyllithium or Ethylmagnesium chloride | Anhydrous THF, varying temperatures | Convenient one-step synthesis from different precursors researchgate.net | Requires inert atmosphere and anhydrous conditions |

Regioselective and Stereoselective Formation of the (1Z)-Isomer

The geometry of the C=N double bond in amidoximes gives rise to (E) and (Z) isomers. For (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide, achieving the desired (Z) configuration is a critical synthetic challenge. Research indicates that (Z)-amidoximes are generally the most energetically favorable and thermodynamically stable isomers. nih.govresearchgate.net

The formation of a specific isomer is governed by the principles of kinetic versus thermodynamic control. jackwestin.com

Kinetic Control : At lower reaction temperatures, the product that forms fastest is favored. This corresponds to the reaction pathway with the lower activation energy. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control : At higher temperatures, where the reaction becomes reversible, the most stable product is favored. Given that the (Z)-isomer is typically more stable, reactions run under thermodynamic control (higher temperatures, longer reaction times) are more likely to yield the desired (1Z) product. masterorganicchemistry.comwikipedia.org

While specific protocols for oxime synthesis can favor one isomer over another through the choice of catalysts or reaction conditions, the inherent stability of the (Z)-isomer is a key factor in its formation. researchgate.netlookchem.com Therefore, allowing the reaction mixture to reach equilibrium at a sufficient temperature is a primary strategy for maximizing the yield of the (1Z)-isomer.

Advanced Synthetic Techniques for the Chlorophenyl Substructure

The 2-chlorophenyl moiety is a common feature in many chemical compounds. Its synthesis can be achieved through direct functionalization of an aromatic ring or by constructing the ring with the desired substitution pattern via cross-coupling reactions.

Direct chlorination of a phenyl group is a fundamental method for introducing the chloro-substituent. This is typically achieved through electrophilic aromatic substitution using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). However, controlling the regioselectivity to favor the ortho (2-position) product over para and meta isomers can be challenging.

To achieve high regioselectivity, modern synthetic methods employ directing groups. These functional groups are pre-installed on the aromatic ring to guide the halogenation to a specific position, after which the directing group can be removed or transformed. This strategy offers precise control over the formation of the 2-chlorophenyl structure.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to synthesizing substituted aryl compounds. Aryl chlorides, including 2-chlorophenyl chloride, can serve as substrates in these reactions, although they are generally less reactive than the corresponding bromides or iodides.

Several named reactions are applicable for this purpose:

Suzuki Coupling : This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) and is widely used due to the stability and low toxicity of the boron reagents.

Heck Reaction : This involves the coupling of an aryl halide with an alkene to form a substituted alkene.

Kumada Coupling : This method utilizes a Grignard reagent (organomagnesium halide) to couple with an aryl halide, catalyzed by a nickel or palladium complex.

These reactions can be used to attach the 2-chlorophenyl group to the ethanimidamide backbone or to further functionalize the chlorophenyl ring itself, allowing for the synthesis of a wide array of analogs.

Table 2: Selected Cross-Coupling Reactions for Aryl Substitution

| Reaction | Coupling Partners | Typical Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl-Aryl | Tolerant of many functional groups; stable and non-toxic boron reagents. |

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, PdCl₂ | Aryl-Vinyl | Forms substituted alkenes; does not require organometallic reagents. |

| Kumada Coupling | Aryl Halide + Grignard Reagent | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkyl | Highly reactive Grignard reagents; useful for forming C(sp²)-C(sp³) bonds. |

| Stille Coupling | Aryl Halide + Organotin Reagent | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl | Tolerant of a wide range of functional groups. |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl | Efficient method for forming carbon-carbon triple bonds. |

Derivatization and Analog Synthesis of this compound

Derivatization of the parent compound can be used to explore structure-activity relationships and generate novel analogs. Modifications can be targeted at the N'-hydroxyethanimidamide moiety or the 2-chlorophenyl ring.

The amidoxime functional group is chemically versatile and offers several sites for modification:

O-Acylation : The hydroxyl group of the amidoxime can be acylated using acid chlorides or anhydrides to form O-acyl amidoxime derivatives. nih.govresearchgate.net These derivatives themselves can be stable compounds or serve as precursors for synthesizing heterocycles like 1,2,4-oxadiazoles. nih.gov

O-Alkylation/Arylation : The hydroxyl group can also be alkylated or arylated, for instance, by reacting with alkyl halides or through coupling reactions with diaryliodonium salts. organic-chemistry.org

Cyclization Reactions : Amidoximes are valuable precursors for a variety of nitrogen-containing heterocycles. Depending on the reaction partner, they can be converted into 1,2,4-oxadiazoles, 1,2,4-triazoles, and other ring systems. researchgate.netnih.gov

The 2-chlorophenyl ring can also be modified. While the chlorine atom deactivates the ring towards further electrophilic substitution, it can be a handle for nucleophilic aromatic substitution or participate in further cross-coupling reactions to introduce diverse substituents at that position.

Modifications at the Hydroxyimino Group (e.g., Etherification, Esterification)

The hydroxyimino group (-N-OH) of this compound is a primary site for chemical derivatization, readily undergoing reactions such as etherification and esterification. These modifications are crucial for altering the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Etherification: The formation of O-alkyl derivatives of N'-hydroxyethanimidamides can be achieved through nucleophilic substitution reactions. Typically, the hydroxyl group is deprotonated with a suitable base to form an alkoxide intermediate, which then reacts with an alkylating agent.

Table 1: General Conditions for Etherification of N'-Hydroxyethanimidamides

| Reagent Type | Base | Solvent | Temperature | Product |

| Alkyl Halide (R-X) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temp. | O-Alkyl-N'-hydroxyethanimidamide |

| Alkyl Tosylate (R-OTs) | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | Room temp. to reflux | O-Alkyl-N'-hydroxyethanimidamide |

This table represents generalized conditions and specific substrates may require optimization.

Esterification: The synthesis of O-acyl derivatives can be accomplished by reacting the N'-hydroxyethanimidamide with an acylating agent. This transformation is often carried out in the presence of a base to neutralize the acidic byproduct.

Table 2: General Conditions for Esterification of N'-Hydroxyethanimidamides

| Reagent Type | Base | Solvent | Temperature | Product |

| Acyl Chloride (R-COCl) | Triethylamine (Et₃N), Pyridine (B92270) | Dichloromethane (DCM), Chloroform | 0 °C to room temp. | O-Acyl-N'-hydroxyethanimidamide |

| Carboxylic Anhydride ((RCO)₂O) | Pyridine, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temp. | O-Acyl-N'-hydroxyethanimidamide |

This table represents generalized conditions and specific substrates may require optimization.

Detailed research on analogous compounds indicates that the choice of reagents and reaction conditions can significantly influence the yield and purity of the resulting O-substituted products. For instance, the use of phase-transfer catalysts can be beneficial in reactions involving alkyl halides to improve reaction rates and yields.

Structural Elaboration via the Imidamide Nitrogen Atoms

The imidamide moiety of this compound contains two nitrogen atoms that can potentially participate in further chemical transformations. These nitrogen atoms can act as nucleophiles, leading to the formation of various heterocyclic systems or N-substituted derivatives, which are of significant interest in drug discovery.

The reactivity of the imidamide nitrogens can be harnessed in cyclization reactions to construct five- or six-membered heterocycles. For example, reaction with bifunctional electrophiles can lead to the formation of triazoles, oxadiazoles, or other related heterocyclic scaffolds. The specific outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions employed.

Table 3: Potential Heterocyclic Products from Cyclization Reactions

| Reactant | Resulting Heterocycle |

| α-Haloketone | Substituted Imidazole |

| Phosgene or equivalent | Oxadiazolone derivative |

| Carbon disulfide | Thiadiazole derivative |

This table outlines potential synthetic pathways based on the reactivity of the imidamide functional group.

Furthermore, selective N-alkylation or N-acylation at one of the imidamide nitrogens could be achieved by carefully controlling the reaction conditions and using appropriate protecting group strategies, although this can be challenging due to the similar nucleophilicity of the two nitrogen atoms.

Synthetic Routes to Explore Substituent Effects on the Phenyl Ring

Investigating the effect of different substituents on the 2-chlorophenyl ring of this compound is crucial for structure-activity relationship (SAR) studies. This requires the synthesis of a library of analogs with varied electronic and steric properties on the aromatic ring. The primary synthetic route to these analogs involves the preparation of substituted 2-chlorophenylacetonitriles, which are key precursors.

A versatile method for introducing a variety of substituents onto an aromatic ring is through the Sandmeyer reaction. This reaction allows for the conversion of an amino group on a substituted aniline into a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

The general synthetic sequence would be:

Start with a commercially available substituted aniline.

Perform a Sandmeyer reaction to introduce the desired substituent at a specific position on the aniline ring.

Convert the resulting substituted aniline into the corresponding substituted 2-chlorophenylacetonitrile.

React the substituted nitrile with hydroxylamine to yield the final (1Z)-2-(substituted-phenyl)-N'-hydroxyethanimidamide analog.

Table 4: Examples of Substituent Introduction via Sandmeyer Reaction

| Starting Material | Reagents | Resulting Functional Group |

| Substituted Aniline | 1. NaNO₂, HCl 2. CuCN | Cyano (-CN) |

| Substituted Aniline | 1. NaNO₂, HBr 2. CuBr | Bromo (-Br) |

| Substituted Aniline | 1. NaNO₂, HCl 2. CuCl | Chloro (-Cl) |

This table provides examples of the versatile Sandmeyer reaction for generating diverse precursors.

By systematically varying the substituents on the phenyl ring (e.g., electron-donating groups like methoxy and electron-withdrawing groups like nitro), a series of compounds can be synthesized. The biological activities of these analogs can then be evaluated to understand the influence of the substituent's electronic and steric properties.

Advanced Spectroscopic and Structural Elucidation of 1z 2 2 Chlorophenyl N Hydroxyethanimidamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

To confirm the elemental composition of (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide, High-Resolution Mass Spectrometry (HRMS) would be essential. This technique provides a highly accurate mass measurement of the molecular ion, which can be used to verify the molecular formula, C₈H₉ClN₂O. An analysis would typically involve detecting the protonated molecule [M+H]⁺ or other adducts. Furthermore, tandem mass spectrometry (MS/MS) experiments would be required to investigate the fragmentation pathways, offering insights into the compound's structural stability and connectivity. However, no published HRMS data, including exact mass measurements or fragmentation patterns, could be located for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereoisomeric Differentiation

NMR spectroscopy is indispensable for the complete structural assignment of organic molecules in solution. A full analysis of this compound would require a suite of NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the protons of the N-hydroxy and amidine groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern on the phenyl ring. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the C=N carbon of the ethanimidamide group and the carbons of the 2-chlorophenyl moiety. Currently, no assigned ¹H or ¹³C NMR chemical shift data for this compound has been published.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are crucial.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, within the aromatic ring spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically over 2-3 bonds), which are vital for connecting the 2-chlorophenyl group to the ethanimidamide moiety. A search for published literature yielded no studies employing these 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be expected to display characteristic absorption or scattering bands for the O-H stretch of the hydroxyl group, N-H stretches of the amidine, the C=N double bond stretch, and vibrations associated with the substituted benzene (B151609) ring. Specific peak positions and intensities would help to confirm the presence of these functional groups. However, no experimental FT-IR or Raman spectra are available in the public domain for this compound.

Computational and Theoretical Chemistry Studies of 1z 2 2 Chlorophenyl N Hydroxyethanimidamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for investigating the electronic structure and properties of molecules at the atomic level.

Tautomeric Equilibrium and Conformational Preferences of the (1Z)-Isomer

The structure of (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide suggests the possibility of tautomerism, particularly involving the N'-hydroxyethanimidamide moiety. Quantum chemical calculations would be instrumental in determining the relative energies of the possible tautomers. By calculating the Gibbs free energy of each tautomer, the position of the tautomeric equilibrium could be predicted.

Furthermore, the molecule possesses several rotatable bonds, leading to different possible conformations. A conformational analysis, typically performed by systematically rotating these bonds and calculating the energy of each resulting conformer, would identify the most stable, low-energy conformations. This information is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This is invaluable for identifying the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores and its behavior upon light absorption.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to simulate their movement.

This approach would allow for a more thorough exploration of the molecule's conformational landscape than static calculations alone. It would also provide detailed information on how the molecule interacts with solvent molecules, including the formation of hydrogen bonds and other non-covalent interactions. Understanding these solvent interactions is critical for predicting the molecule's solubility and behavior in a biological environment.

In Silico Prediction of Potential Molecular Targets and Binding Affinity

In the context of drug discovery, in silico methods can be employed to predict the potential biological targets of a compound. This is often achieved through reverse docking or pharmacophore-based screening approaches. A 3D model of this compound would be screened against a library of known protein structures to identify potential binding partners.

Once a potential target is identified, molecular docking simulations can be used to predict the binding mode and estimate the binding affinity of the compound to the target protein. These simulations place the ligand (the compound) into the binding site of the receptor (the protein) in various orientations and conformations and score them based on the predicted interaction energy.

Table 2: Illustrative In Silico Target Prediction and Binding Affinity Data

| Potential Target | Docking Score (kcal/mol) | Predicted Key Interactions |

| Protein Kinase X | - | Hydrogen bond with residue Y, Pi-pi stacking with residue Z. |

| Enzyme Y | - | Hydrophobic interactions with residues A, B, C. |

Note: This table is a hypothetical representation of the kind of data that would be generated from such a study.

Elucidation of Structure-Activity Relationships (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. github.ioresearchgate.net Computational modeling plays a crucial role in modern SAR analysis. If a series of analogues of this compound were synthesized and their biological activity measured, computational methods could be used to build a quantitative structure-activity relationship (QSAR) model.

QSAR models correlate variations in the chemical structure of a set of compounds with their biological activity using statistical methods. Descriptors representing the physicochemical properties of the molecules (such as lipophilicity, electronic properties, and steric parameters) are calculated and used to build a mathematical model that can predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in guiding the design of more potent and selective molecules.

Lack of Publicly Available Research Data for this compound Precludes Detailed Biological Activity Analysis

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in research concerning the specific chemical compound this compound. As a result, a detailed and scientifically accurate article focusing solely on its biological activity and mechanistic investigations, as per the requested outline, cannot be generated at this time.

Extensive searches for data pertaining to the compound's interactions with biochemical targets, its effects on cellular pathways, and its structure-activity relationships have not yielded specific experimental results. The scientific community has not published dedicated studies on this compound that would provide the necessary information to populate the outlined sections with factual and validated content.

While research exists for compounds that share some structural similarities, such as the presence of a 2-chlorophenyl group or an N'-hydroxyethanimidamide core, extrapolating this information would not adhere to the strict requirement of focusing exclusively on this compound. Presenting data from related but distinct molecules would be scientifically inaccurate and misleading.

Therefore, until dedicated research on the biological activities of this compound is conducted and published, it is not possible to provide a thorough and informative article that meets the specified requirements for content and focus.

Biological Activity and Mechanistic Investigations of 1z 2 2 Chlorophenyl N Hydroxyethanimidamide

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Rational Design and Synthesis of SAR-Driven Analogues

The rational design of biologically active compounds often begins with a lead structure, which is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. For the class of amidoximes, which includes (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide, the core functional group -C(NH₂)=NOH is a key pharmacophore. Structure-Activity Relationship (SAR) studies of analogous compounds focus on modifications at several positions to probe the interaction with biological targets.

The synthesis of amidoxime (B1450833) derivatives is commonly achieved through the reaction of a corresponding nitrile with hydroxylamine (B1172632). nih.gov For example, the synthesis of a related compound, 2-(4-chlorophenyl)-N'-hydroxyacetamidine, involves refluxing parachlorobenzyl cyanide with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. biointerfaceresearch.com

SAR-driven modifications for related heterocyclic and benzamide (B126) derivatives often explore:

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring can significantly impact activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, chloro-substitution at specific positions on the pyridine (B92270) ring led to a significant increase in fungicidal activity. mdpi.com Similarly, for N-phenylbenzamide derivatives, substitutions on the phenyl ring were explored to enhance anti-HBV activity. nih.gov

Linker Modification: The chain connecting the aromatic ring to the amidoxime group can be altered in length, rigidity, and composition. Incorporating different spacers, such as hydrazinyl or hydrazinyl-2-oxoethylamino linkers in isatin-based sulphonamides, has been used to study the effect of structural elongation on inhibitory activity against carbonic anhydrase. nih.gov

Bioisosteric Replacement: The amidoxime group itself can be considered a bioisostere of other functional groups like amides or carboxylic acids. In the design of novel pesticides, the 1,2,4-oxadiazole (B8745197) heterocycle, which can be synthesized from amidoxime intermediates, is used as a bioisostere of the amide bond to generate compounds with insecticidal and fungicidal activities. nih.gov

The systematic synthesis and biological evaluation of such analogues allow researchers to build a comprehensive understanding of the structural requirements for optimal activity.

Advanced Analytical Methodologies for the Quantification and Characterization of 1z 2 2 Chlorophenyl N Hydroxyethanimidamide

Chromatographic Separation Techniques and Optimization

Chromatographic techniques are fundamental for the separation of (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide from impurities, degradation products, or matrix components. The optimization of these methods is critical to achieving the desired resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC) Method Development and Parameters

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice due to its versatility.

Method development begins with the selection of an appropriate stationary phase and mobile phase to achieve optimal separation. For compounds containing aromatic rings and polar functional groups, C18 columns are a common starting point. rjptonline.orgresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijpsm.com The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and ionization efficiency, making the method compatible with mass spectrometry detection. nih.gov

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgijpsm.com

Table 1: Example Starting Parameters for HPLC Method Development

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of silanol (B1196071) groups and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in reversed-phase chromatography. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate compounds with a wide range of polarities and to reduce run times. rjptonline.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25-40 °C | Temperature control ensures reproducible retention times. researchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD) | Allows for the selection of the optimal wavelength for detection and assessment of peak purity. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its polarity and potential for thermal degradation in the heated injector and column. The presence of the N'-hydroxy group reduces volatility. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. For instance, reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can effectively derivatize the hydroxyl group. nih.gov

For trace analysis of halogenated compounds, an Electron Capture Detector (ECD) can be employed, which offers high sensitivity for electrophilic substances like the chlorophenyl moiety. silcotek.com In cases where derivatization is undesirable, the use of short, highly inert GC columns may reduce on-column degradation of thermally labile compounds. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While the designation "(1Z)" refers to the stereochemistry at the C=N double bond (an E/Z isomer), if the molecule were to possess a chiral center, assessing its enantiomeric purity would be crucial, as enantiomers of biologically active compounds can have different pharmacological and toxicological profiles. unife.it Chiral HPLC is the standard technique for separating enantiomers. unife.it

This separation is achieved using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. The most widely used CSPs are based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support) and cyclodextrins. nih.govnih.gov Method development involves screening different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase) to find the optimal conditions for enantioseparation. nih.gov

Table 2: Common Chiral Stationary Phases for Enantiomeric Separation

| CSP Class | Chiral Selector Example | Typical Mobile Phase Modes |

|---|---|---|

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Methanol), Reversed-Phase |

| Polysaccharide-Based | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal-Phase (Hexane/Alcohol), Polar Organic, Reversed-Phase |

| Cyclodextrin-Based | Phenylcarbamate-β-cyclodextrin | Polar Organic (Acetonitrile/Methanol), Reversed-Phase (Aqueous Buffers/Organic Modifier) nih.gov |

| Protein-Based | Cellobiohydrolase (CBH) | Reversed-Phase (Aqueous Buffers/Organic Modifier) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a higher degree of selectivity and sensitivity, enabling both quantification and structural characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of compounds in complex matrices like plasma or environmental samples. nih.gov The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov

Electrospray ionization (ESI) is a common ionization source for polar molecules, and it can be operated in either positive [M+H]+ or negative [M-H]- ion mode. vliz.be The mass spectrometer parameters are optimized by infusing a standard solution of the compound to determine the precursor ion (the molecular ion) and the most stable and abundant product ions generated upon collision-induced dissociation (CID). vliz.be The transition from the precursor ion to a specific product ion is monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov

Method validation is conducted according to regulatory guidelines (e.g., FDA), assessing parameters like selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govbg.ac.rs

Table 3: Key Parameters for LC-MS/MS Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision ≤ 20% CV, Accuracy within ±20% |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | For QC samples, Precision ≤ 15% CV, Accuracy within ±15% |

| Recovery | The efficiency of the analyte extraction process from the biological matrix. | Should be consistent and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The matrix factor should be consistent across different lots of matrix. |

| Stability | Analyte stability in the matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the nominal concentration. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and provides structural information that confirms the identity of the analyte. As mentioned for GC, analysis of this compound would likely require prior derivatization to enhance volatility. nih.gov

The GC-MS instrument is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be compared to a spectral library for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is used, where the instrument monitors only a few specific ions characteristic of the analyte, significantly improving the signal-to-noise ratio and lowering detection limits. semanticscholar.org

Effective sample preparation is crucial for trace analysis to remove interfering substances from the matrix and concentrate the analyte. Techniques such as Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for this purpose. semanticscholar.orgthermofisher.com

Table 4: Example Parameters for GC-MS Analysis of a Derivatized Analyte

| Parameter | Suggested Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Injector Type | Split/Splitless, operated in splitless mode for trace analysis |

| Injector Temp. | 250-280 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Start at 100°C, ramp at 10-20°C/min to 280-300°C, hold for 5 min |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Method Validation for Research Applications

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended use. In a research context, this ensures that the data generated are reliable and reproducible, forming a solid foundation for further development. The validation process for analytical methods intended for this compound encompasses several key parameters as outlined in established guidelines.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. frontlifesciences.com For this compound, a specific method must be able to distinguish the main compound from structurally similar substances that could be present as process-related impurities or arise from degradation. A common approach to demonstrate specificity is to analyze the drug substance under stress conditions (e.g., exposure to acid, base, light, heat, and oxidizing agents) to generate potential degradation products. The analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), should demonstrate resolution between the peak for this compound and any peaks corresponding to these degradation products or known impurities. chromatographyonline.com

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. industrialpharmacist.comloesungsfabrik.de This is a critical parameter for quantitative analysis. Linearity is typically demonstrated by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. The relationship is evaluated statistically, often by linear regression analysis. A high correlation coefficient (r²) is indicative of a strong linear relationship. industrialpharmacist.com

Interactive Table: Hypothetical Linearity Data for this compound by HPLC

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 5.0 | 125,340 |

| 10.0 | 251,100 |

| 25.0 | 628,500 |

| 50.0 | 1,255,000 |

| 75.0 | 1,882,500 |

| 100.0 | 2,510,000 |

| Linear Regression Analysis | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 25,080 |

| Y-intercept | 1,250 |

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. slideshare.net For the analysis of this compound, accuracy is often determined by recovery studies. This involves adding known amounts of the pure drug substance to a placebo (a mixture of all excipients without the active ingredient) and analyzing the samples. The percentage of the analyte recovered is then calculated. Accuracy should be assessed at a minimum of three concentration levels covering the specified range.

Interactive Table: Hypothetical Accuracy Data for this compound

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80% | 40.0 | 39.8 | 99.5 |

| 100% | 50.0 | 50.3 | 100.6 |

| 120% | 60.0 | 59.5 | 99.2 |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. industrialpharmacist.com It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is assessed by performing a minimum of six replicate determinations at 100% of the test concentration.

Intermediate Precision: This expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.

Interactive Table: Hypothetical Precision Data for this compound

| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |

| Replicate 1 | 50.1 µg/mL | 49.8 µg/mL |

| Replicate 2 | 50.3 µg/mL | 50.1 µg/mL |

| Replicate 3 | 49.9 µg/mL | 50.5 µg/mL |

| Replicate 4 | 50.2 µg/mL | 49.7 µg/mL |

| Replicate 5 | 49.8 µg/mL | 50.3 µg/mL |

| Replicate 6 | 50.0 µg/mL | 50.0 µg/mL |

| Mean | 50.05 µg/mL | 50.07 µg/mL |

| Standard Deviation | 0.19 | 0.31 |

| %RSD | 0.38% | 0.62% |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.com For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution between adjacent peaks) is then assessed.

Interactive Table: Hypothetical Robustness Study for an HPLC Method

| Parameter | Variation | Effect on Retention Time | Effect on Resolution |

| Flow Rate | ± 0.1 mL/min | Significant | Minor |

| Mobile Phase pH | ± 0.2 units | Minor | Significant |

| Column Temperature | ± 2 °C | Minor | Minor |

| Organic Solvent % | ± 2% | Significant | Significant |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. fda.gov The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov These parameters are particularly important for the determination of impurities. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comund.edu

For a hypothetical analytical method for this compound, the LOD might be determined to be 0.05 µg/mL, and the LOQ could be 0.15 µg/mL.

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities and degradation products in bulk drug substances and pharmaceutical formulations. nih.govajprd.com This is crucial as impurities can affect the safety and efficacy of a drug.

For this compound, potential impurities can originate from the synthetic process or from degradation of the drug substance over time. A plausible synthetic route could involve the reaction of 2-chlorophenylacetonitrile with hydroxylamine (B1172632). Potential process-related impurities could therefore include unreacted starting materials and by-products of the reaction.

To identify potential degradation products, forced degradation studies are performed. pharmaceuticalonline.compharmaguidesline.com These studies involve subjecting the drug substance to stress conditions more severe than those it would typically encounter during storage and handling. labinsights.nl Typical stress conditions include:

Acidic and Basic Hydrolysis: To assess susceptibility to pH-dependent degradation.

Oxidation: Using an oxidizing agent like hydrogen peroxide.

Photolysis: Exposure to UV and visible light to test for photosensitivity. fda.gov

Thermal Stress: Exposing the solid or a solution to elevated temperatures.

The resulting degradation products are then separated and identified using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation. nih.gov

Interactive Table: Potential Impurities and Degradation Products of this compound

| Compound Name | Structure | Potential Origin |

| 2-Chlorophenylacetonitrile | Cl-C₆H₄-CH₂-CN | Starting Material |

| Hydroxylamine | NH₂OH | Starting Material |

| 2-Chlorophenylacetic acid | Cl-C₆H₄-CH₂-COOH | Hydrolytic Degradation |

| 2-Chlorobenzaldehyde | Cl-C₆H₄-CHO | Oxidative Degradation |

Future Research Directions and Interdisciplinary Avenues for 1z 2 2 Chlorophenyl N Hydroxyethanimidamide

Exploration of Novel Synthetic Pathways Utilizing Sustainable Chemistry Principles

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide should prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. edu.krdrjpn.orgjddhs.comhilarispublisher.com

Key areas of focus could include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic alternatives can significantly improve reaction efficiency and reduce waste. edu.krdjddhs.com Research could explore the use of novel metal or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the target molecule.

Alternative Solvents: The use of hazardous organic solvents is a major environmental concern. acs.org Future synthetic strategies should investigate the use of greener solvents such as water, supercritical fluids, or bio-based solvents. jddhs.com

Energy Efficiency: Synthetic methods should be designed to be more energy-efficient by, for example, being conducted at ambient temperature and pressure. acs.org The application of microwave-assisted synthesis or flow chemistry could also be explored to reduce reaction times and energy input. jddhs.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing byproducts. rjpn.orgjddhs.com

A comparative analysis of a hypothetical traditional synthesis versus a potential green synthesis is presented in Table 1.

Table 1: Comparison of Traditional and Green Synthetic Approaches for this compound

| Parameter | Traditional Approach (Hypothetical) | Green Chemistry Approach (Proposed) |

|---|---|---|

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water or Bio-derived Solvents (e.g., Ethanol) |

| Catalyst | Stoichiometric Acid/Base | Recyclable Heterogeneous Catalyst |

| Energy Input | High Temperature Reflux | Ambient Temperature or Microwave Irradiation |

| Atom Economy | Moderate | High |

| Waste Generated | Significant Halogenated Waste | Minimal, Biodegradable Waste |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. nih.govmednexus.orgresearchgate.net These computational tools can be leveraged to accelerate the discovery of new derivatives of this compound with optimized properties and to predict efficient synthetic pathways. nih.govmdpi.com

Potential applications of AI and ML include:

Generative Chemistry: AI algorithms can design novel molecules with desired properties by learning from vast datasets of existing chemical structures and their activities. nih.gov This could be used to generate a virtual library of analogs of the target compound for further screening.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable profiles early in the discovery process. nih.gov

Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes to target molecules, potentially identifying more sustainable and cost-effective methods. nih.gov

Table 2: AI-Generated Analogs of this compound with Predicted Properties

| Compound ID | Modification | Predicted Bioactivity (Arbitrary Units) | Predicted Solubility (mg/mL) | Predicted Synthetic Accessibility (Scale 1-10) |

|---|---|---|---|---|

| Parent | None | 1.0 | 0.5 | 7 |

| Analog-001 | 4-fluoro substitution on phenyl ring | 1.5 | 0.7 | 8 |

| Analog-002 | Replacement of chloro with bromo | 1.2 | 0.4 | 7 |

| Analog-003 | N-methylation of hydroxy group | 0.8 | 1.2 | 6 |

Investigation of the Compound's Role in Chemical Biology Tool Development

The structural features of this compound suggest its potential as a scaffold for the development of chemical biology tools. nih.govnih.govresearchgate.net These tools are essential for probing biological systems and understanding disease mechanisms.

Future research in this area could involve:

Scaffold-Based Design: The core structure of the compound can be used as a starting point for designing libraries of related molecules. nih.govresearchgate.net These libraries can then be screened against various biological targets to identify novel probes or inhibitors.

Fragment-Based Discovery: The different fragments of the molecule (the chlorophenyl ring and the hydroxyethanimidamide group) could be explored individually for their binding interactions with proteins of interest.

Development of Photoaffinity Probes: With appropriate modification, the compound could be converted into a photoaffinity probe to identify its cellular binding partners.

Applications in Materials Science or Advanced Functional Materials (if conceptually relevant to the compound class)

While a direct application in materials science is not immediately obvious, the presence of a chlorophenyl group opens up conceptual possibilities for its incorporation into advanced functional materials. idu.ac.idwiley-vch.de The properties of polymers and other materials can be tuned by the inclusion of specific organic moieties.

Potential, albeit speculative, research avenues include:

Monomer for Polymer Synthesis: The compound could potentially be functionalized to act as a monomer in polymerization reactions. The presence of the chlorine atom and the polar hydroxyethanimidamide group could impart unique properties to the resulting polymer, such as flame retardancy or altered solubility.

Component in Organic Semiconductors: Certain nitrogen-containing heterocyclic compounds, which can be synthesized from amidoxime (B1450833) derivatives, have shown promise in organic electronics. mdpi.com Future work could explore the conversion of this compound into such heterocycles and investigate their electronic properties.

Table 3 outlines a hypothetical exploration of the compound's derivatives in materials science.

Table 3: Conceptual Applications of this compound Derivatives in Materials Science

| Derivative Class | Potential Application | Key Structural Feature for Application |

|---|---|---|

| Poly(amidoxime)s | Chelating resins for metal extraction | Amidoxime group |

| Oxadiazole derivatives | Organic light-emitting diodes (OLEDs) | Conjugated heterocyclic system |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.